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molecular formula C8H6F3NO2 B1265434 2-Amino-4-(trifluoromethyl)benzoic acid CAS No. 402-13-1

2-Amino-4-(trifluoromethyl)benzoic acid

Cat. No. B1265434
M. Wt: 205.13 g/mol
InChI Key: NQTLZJODEOHALT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07998952B2

Procedure details

A mixture of 2-nitro-4-(trifluoromethyl)benzoic acid (646 g, 2.75 mol) and 10% palladium on carbon (50% in water, 71 g) in MeOH (3.6 L) was allowed to stir at rt under an atmosphere of H2 (15 psi). After 3 h, TLC (DCM:MeOH 10:1) showed no remaining starting material. The mixture was filtered and the filtrate was concentrated to give 2-amino-4-(trifluoromethyl)benzoic acid (520 g, 92%) as a white solid.
Quantity
646 g
Type
reactant
Reaction Step One
Quantity
71 g
Type
catalyst
Reaction Step One
Name
Quantity
3.6 L
Type
solvent
Reaction Step One
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7])([O-])=O.C(Cl)Cl.CO>[Pd].CO>[NH2:1][C:4]1[CH:12]=[C:11]([C:13]([F:14])([F:15])[F:16])[CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
646 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)O)C=CC(=C1)C(F)(F)F
Name
Quantity
71 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
3.6 L
Type
solvent
Smiles
CO
Step Two
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at rt under an atmosphere of H2 (15 psi)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=C(C(=O)O)C=CC(=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 520 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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